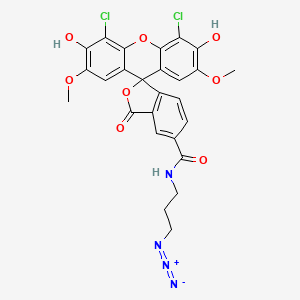

JOE azide, 5-isomer

Description

Evolution of Azide (B81097) Chemistry in Contemporary Organic Synthesis

Organic azides, characterized by the energetic -N₃ functional group, have a rich history in organic chemistry, dating back to their discovery by Peter Grieß nearly 160 years ago. kit.edu Initially explored for their high-energy properties and as precursors to reactive nitrene intermediates, their role has dramatically expanded in recent decades. kit.edu A pivotal moment in this evolution was the advent of "click chemistry," a concept introduced to describe reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. nih.govwmocollege.ac.in

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential click reaction, transforming the way chemists approach the synthesis of complex molecules and bioconjugates. wmocollege.ac.innobelprize.org This reaction, which efficiently and regioselectively forms a stable triazole linkage between an azide and a terminal alkyne, has found widespread application in drug discovery, materials science, and chemical biology. nih.govacs.orguwo.ca Beyond CuAAC, other azide-based transformations like the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) have further broadened the synthetic utility of azides, particularly for applications in living systems where the cytotoxicity of a copper catalyst is a concern. nih.govwmocollege.ac.innobelprize.org The versatility of the azide group, capable of acting as a nucleophile, an electrophile, or a radical acceptor, continues to drive its use in the creation of diverse molecular architectures. kit.edursc.org

Significance of Isomerism in Reactive Intermediates and Functional Molecules

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a fundamental concept with profound implications for the properties and reactivity of chemical compounds. In the realm of functional molecules like fluorescent dyes, isomerism can dramatically influence spectroscopic properties such as absorption and emission maxima, fluorescence quantum yield, and photostability. mdpi.comresearchgate.net For instance, the specific substitution pattern on a dye's core structure, as seen in the case of 5- and 6-carboxy isomers of fluorescein (B123965) and rhodamine dyes, can lead to distinct spectral characteristics. thieme-connect.commedchemexpress.comresearchgate.net

The separation and characterization of pure isomers are often crucial for obtaining reproducible results and for applications that demand high precision, such as in DNA sequencing and quantitative PCR (qPCR). thieme-connect.commedchemexpress.com The presence of isomeric mixtures can lead to broadened signals in analytical techniques like HPLC, complicating purification and analysis. medchemexpress.com Furthermore, the spatial arrangement of functional groups in isomers can affect their reactivity and their interactions with biological macromolecules, influencing their utility as probes and labels. mdpi.commpg.de Recent research has even demonstrated how subtle changes in isomerism can be exploited to enhance properties like cell permeability in fluorescent probes. mpg.de

Overview of Advanced Research Domains Pertinent to Novel Organic Compounds, Focusing on JOE Azide, 5-Isomer

This compound, finds its relevance at the intersection of several advanced research domains. As a derivative of the JOE fluorescent dye, it is a key tool in the field of bio-labeling and molecular diagnostics. glpbio.com JOE is a chlorinated fluorescein dye that emits in the yellow region of the spectrum and is often utilized in applications requiring multiplex detection, where its spectral properties are distinct from other common fluorophores like FAM and TAMRA. lumiprobe.comlumiprobe.com

The primary application of this compound, is in bioconjugation via click chemistry. glpbio.comlumiprobe.com The azide group allows for its covalent attachment to molecules containing an alkyne moiety, enabling the fluorescent labeling of a wide array of biomolecules, including oligonucleotides, peptides, and proteins. medchemexpress.cominterchim.frinterchim.fr This capability is particularly valuable in fields like genomics and proteomics for the detection and quantification of specific targets. The use of the pure 5-isomer ensures a homogeneous product, which is critical for the reliability and precision of these sensitive analytical methods. lumiprobe.com

Hypotheses and Research Objectives for Unveiling the Chemical Landscape of this compound

The investigation into this compound, is guided by a set of hypotheses and objectives aimed at fully characterizing its chemical and physical properties. A primary objective is to elucidate its spectroscopic characteristics, including its absorption and emission maxima, extinction coefficient, and fluorescence quantum yield. antibodies.comlunanano.ca Understanding these properties is essential for its effective use as a fluorescent probe.

Another key research goal is the optimization of its synthesis and purification. The synthesis of isomerically pure xanthene dyes like JOE can be challenging, often requiring multi-step procedures and careful separation of regioisomers. thieme-connect.com Research in this area aims to develop more efficient and scalable synthetic routes to the pure 5-isomer. thieme-connect.com

Furthermore, a central hypothesis is that the defined isomeric structure of this compound, leads to superior performance in bioconjugation applications compared to isomeric mixtures. Research objectives, therefore, include the systematic evaluation of its reactivity in click chemistry reactions and the characterization of the resulting conjugates. This involves studying the kinetics and efficiency of the conjugation and assessing the stability and spectroscopic properties of the labeled biomolecules.

Chemical and Physical Properties of this compound

This compound, is a red solid with good solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). glpbio.comlumiprobe.comantibodies.com Its key function as a fluorescent label is defined by its spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₆H₂₀Cl₂N₄O₈ | lumiprobe.comantibodies.com |

| Molecular Weight | 587.37 g/mol | lumiprobe.comantibodies.com |

| Appearance | Red solid | lumiprobe.comantibodies.com |

| Solubility | Good in DMF, DMSO | glpbio.comlumiprobe.comantibodies.com |

| Purity | ≥95% (HPLC-MS, ¹H NMR) | lumiprobe.comantibodies.com |

| Storage Conditions | -20°C in the dark, desiccated | glpbio.comlumiprobe.comlunanano.ca |

Table 2: Spectroscopic Properties of this compound

| Property | Value | References |

|---|---|---|

| Maximum Absorption (λ_max) | 533 nm | antibodies.comlunanano.ca |

| Maximum Emission (λ_em) | 554 nm | antibodies.comlunanano.ca |

| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | antibodies.comlunanano.ca |

| Fluorescence Quantum Yield (Φ) | 0.61 | lunanano.ca |

| Correction Factor (CF₂₆₀) | 0.36 | antibodies.com |

| Correction Factor (CF₂₈₀) | 0.28 | antibodies.com |

These properties make this compound, a bright and photostable fluorescent dye suitable for detection in the yellow spectral range, often corresponding to the HEX channel in many fluorescence-based instruments. lumiprobe.comlunanano.ca The azide functional group allows it to be readily conjugated to alkyne-modified biomolecules through click chemistry, forming a stable triazole linkage. medchemexpress.com This reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems. interchim.fr

Synthesis and Isomeric Purity

The synthesis of isomerically pure this compound, is a multi-step process that requires careful control to ensure the correct regiochemistry. The core of the JOE molecule is a 4′,5′-dichloro-2′,7′-dimethoxyfluorescein structure. thieme-connect.com The synthesis typically begins with precursors that will form this xanthene core.

A reported synthetic approach starts with the synthesis of 2-chloro-4-methoxyresorcinol from isovanillin. thieme-connect.com This intermediate is then condensed with 4-carboxyphthalic anhydride (B1165640) in the presence of methanesulfonic acid and tin(IV) chloride to produce a mixture of 5- and 6-carboxy isomers of JOE. thieme-connect.com The separation of these isomers can be a challenging step, but optimized procedures allow for their isolation. thieme-connect.com

Once the pure 5-carboxy-JOE isomer is obtained, it is converted into the corresponding azide. A common method involves activating the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester can then be reacted with a linker containing an azide group, such as N-(3-azidopropyl)amine, to yield the final this compound product. thieme-connect.com This stepwise approach has been shown to be efficient, providing the desired azide in good yield and high purity. thieme-connect.com

Structure

3D Structure

Properties

Molecular Formula |

C26H20Cl2N4O8 |

|---|---|

Molecular Weight |

587.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C26H20Cl2N4O8/c1-37-16-9-14-22(18(27)20(16)33)39-23-15(10-17(38-2)21(34)19(23)28)26(14)13-5-4-11(8-12(13)25(36)40-26)24(35)30-6-3-7-31-32-29/h4-5,8-10,33-34H,3,6-7H2,1-2H3,(H,30,35) |

InChI Key |

HEOCCOHXKKBACD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O3)C5=CC(=C(C(=C5O2)Cl)O)OC)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Joe Azide, 5 Isomer

Catalytic Approaches in the Formation of JOE Azide (B81097), 5-Isomer

Catalysis plays a crucial role in several stages of the synthesis of JOE azide, from the initial condensation to the final azidation step. Both traditional and modern catalytic methods can be applied to enhance the efficiency and selectivity of the synthesis.

The key transformation of the 5-amino group to the 5-azido group via a diazonium salt is a classic example of the Sandmeyer reaction. lscollege.ac.inwikipedia.org This reaction is traditionally and effectively catalyzed by copper(I) salts. numberanalytics.com The copper(I) catalyst facilitates the decomposition of the diazonium salt and the transfer of the nucleophile (in this case, azide) to the aromatic ring, proceeding through a proposed radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org

Beyond the established Sandmeyer reaction, modern transition-metal catalysis offers potential alternative routes. Direct C-H azidation of aromatic compounds has been developed using various transition metals. These methods could theoretically offer a more direct synthesis by avoiding the multi-step nitro-to-azide conversion. However, achieving high regioselectivity on a complex, multi-functionalized substrate like a dichlorofluorescein derivative remains a significant challenge.

The table below presents catalysts relevant to the synthesis of aryl azides.

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Framework Condensation | ZnCl2 (Lewis Acid) | Catalyzes Friedel-Crafts reaction between resorcinol (B1680541) and anhydride (B1165640) precursors. | researchgate.net |

| Sandmeyer-type Azidation | Cu(I) salts (e.g., CuN3, CuBr) | Catalyzes the conversion of an aryl diazonium salt to an aryl azide. | lscollege.ac.innumberanalytics.com |

| Potential C-H Azidation | Fe(II)/pybox complexes | Catalyzes azidation of C(sp3)-H bonds; conceptually applicable to C(sp2)-H. | pku.edu.cn |

| Rh(III) complexes | Catalyzes directed C-H azidation of aromatic rings. |

While transition metals are prominent in aryl azide synthesis, certain aspects of the process can involve reagents that fall under the broad category of organocatalysis. The diazotization of the amine is initiated by an acid, and while mineral acids are common, the use of organic nitrite (B80452) esters like n-amyl nitrite or tert-butyl nitrite in the presence of an acid is a well-established organic-phase method. iscientific.org

However, the development of purely organocatalytic methods for the direct conversion of aryl amines or unactivated C-H bonds to aryl azides is less mature than transition metal-catalyzed approaches. There are currently no well-documented, specific organocatalytic protocols for the synthesis of JOE azide, 5-isomer. It is an interesting point of note that fluorescein (B123965) derivatives themselves have been widely explored as potent organophotocatalysts for a variety of chemical transformations, a field of study distinct from their synthesis. iscientific.org The use of hypervalent iodine reagents as azide sources is also an area of active research, sometimes in conjunction with organocatalysts, though applications are more focused on the azidation of olefins and carbonyl compounds. pku.edu.cn

Biocatalytic and Chemoenzymatic Pathways for Chiral Control

While the this compound molecule itself is achiral, it is frequently conjugated to complex, chiral biomolecules. Furthermore, the principles of biocatalysis are central to modern green synthesis and can be applied to create chiral azide precursors that could be incorporated into similar molecules. Biocatalytic and chemoenzymatic strategies offer exceptional levels of stereocontrol for the synthesis of chiral building blocks, including chiral azides, under mild, environmentally benign conditions. rsc.org

Enzymes such as dioxygenases, halohydrin dehalogenases, and alcohol dehydrogenases (ADHs) are pivotal in these pathways. rsc.orgresearchgate.net For instance, a chemoenzymatic approach can be used for the synthesis of chiral hydroxyazides, which are valuable intermediates. Dioxygenases can catalyze the dihydroxylation of aromatic precursors, leading to chiral diols that can be further converted to azides. rsc.org Similarly, ADHs are used for the stereoselective reduction of α-azido ketones to furnish chiral β-azido alcohols with excellent optical purity. rsc.orgmdpi.com

A powerful chemoenzymatic cascade can involve the asymmetric epoxidation of alkenes catalyzed by a styrene (B11656) monooxygenase, followed by the regioselective ring-opening of the resulting epoxide with an azide nucleophile, a reaction catalyzed by a halohydrin dehalogenase. researchgate.net This one-pot, two-enzyme process can generate chiral β-azido alcohols from simple alkenes. More recently, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a novel route to construct chiral N-heterocycles like pyrrolidines and indolines. nih.govacs.org These enzymatic platforms underscore the potential of biocatalysis to create complex chiral structures from simple azide precursors. nih.govacs.org

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | α-Azido Ketones | Chiral β-Azido Alcohols | High enantioselectivity (often >99% ee) | rsc.org |

| Dioxygenase | Enzymatic Dihydroxylation | Arenes | Chiral Azido Diols (after conversion) | Introduces chirality from prochiral substrates | rsc.org |

| Halohydrin Dehalogenase | Regioselective Azidolysis | Epoxides | Chiral β-Azido Alcohols | High regioselectivity and mild conditions | researchgate.netmdpi.com |

| Cytochrome P411 (Engineered) | Intramolecular C-H Amination | Alkyl/Aryl Azides | Chiral N-Heterocycles | Creates new-to-nature transformations | nih.govacs.org |

Flow Chemistry and Continuous Synthesis Platforms for this compound

The synthesis of organic azides often involves potentially hazardous intermediates and reagents. imperial.ac.uk Flow chemistry, or continuous flow processing, has emerged as a superior technology for managing such risks by performing reactions in small-volume, continuous streams within a contained reactor system. digitellinc.comacs.org This approach offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle unstable intermediates by generating and consuming them in situ, thus avoiding isolation and accumulation. imperial.ac.ukresearchgate.net

Several continuous flow methodologies are applicable to the synthesis of azides. A common method involves the direct azidation of alcohols using trimethylsilyl (B98337) azide (TMSN₃) with a recyclable solid-phase catalyst like Amberlyst-15. acs.orgwipo.int This process is mild and allows for the synthesis of various azide-functionalized compounds, which can then be used in subsequent reactions, such as copper-catalyzed click reactions or Staudinger reductions, within a telescoped flow sequence. acs.org

Another advanced strategy is the use of stable diazo-transfer reagents in continuous flow. For example, nonaflyl azide has been identified as a bench-stable and relatively safe reagent for converting primary amines to azides. digitellinc.comresearchgate.net Its synthesis and purification can be performed in a continuous flow setup, and the resulting reagent can be directly fed into a second reactor for the diazo-transfer reaction, minimizing handling. imperial.ac.ukdigitellinc.comresearchgate.net These automated, multi-step flow processes are highly efficient and can be scaled for the production of significant quantities of azide products under safe conditions. acs.orgacs.org

| Method | Azide Source | Substrate | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|---|

| Direct Azidation | Trimethylsilyl azide (TMSN₃) | Alcohols | Amberlyst-15 (solid acid) | Mild conditions, recyclable catalyst, scalable. | acs.orgwipo.int |

| Diazo Transfer | Nonaflyl azide (NfN₃) | Primary Amines | Copper sulfate | Uses a bench-stable diazo-transfer reagent; avoids alkyl halides. | imperial.ac.ukdigitellinc.comresearchgate.net |

| Nucleophilic Substitution | Sodium azide (NaN₃) | Alkyl Halides | Phase-transfer catalyst | High yields, applicable to various alkyl bromides. | durham.ac.uk |

| Sandmeyer-type Reaction | Sodium nitrite, NaN₃ | Anilines | In situ diazotization | Allows for synthesis of aryl azides in flow. | durham.ac.uk |

Photocatalytic and Electrocatalytic Routes to this compound

Harnessing energy from light (photocatalysis) or electricity (electrocatalysis) provides powerful, green alternatives to traditional chemical synthesis, allowing for reactions to occur under mild conditions without the need for harsh reagents. nih.govnih.gov

Electrocatalytic Synthesis: Electrosynthesis offers precise control over reaction potential, eliminating the need for stoichiometric chemical oxidants and minimizing waste. nih.govspringernature.com A notable application in azide synthesis is the electrochemical diazidation of alkenes. springernature.com This process typically involves the anodic generation of a highly reactive azidyl radical (N₃•) from a simple source like sodium azide. nih.govspringernature.com This radical then undergoes successive additions to an alkene double bond. The reaction can be catalyzed by transition metals, such as manganese or copper, which facilitate the single-electron oxidation of the azide anion at a reduced potential. springernature.comorganic-chemistry.org This method is compatible with a broad range of functional groups and can be performed using simple, readily available electrode materials like carbon or nickel foam. nih.govspringernature.com

| Catalyst System | Azide Source | Substrate Scope | Electrode Material | Key Advantage | Reference |

|---|---|---|---|---|---|

| Manganese (Mn) catalyst | Sodium azide | Styrenes, various alkenes | Reticulated vitreous carbon, platinum | Precise potential control, avoids chemical oxidants. | nih.govspringernature.com |

| Copper(II) acetylacetonate | Sodium azide | α,β-unsaturated carbonyls, unactivated alkenes | Not specified | Scalable, low catalyst loading (0.02 mol %). | organic-chemistry.org |

| CHAMPO (aminoxyl radical) | Sodium azide | Broad range of alkenes | Not specified | Transition-metal-free radical diazidation. | organic-chemistry.org |

Photocatalytic Routes: Photocatalysis in azide chemistry has primarily focused on the reactions of azides rather than their direct synthesis. Visible-light photocatalysis can be used to generate highly reactive nitrene intermediates from organic azides by photosensitized energy transfer or photoredox processes. nih.govacs.org This allows for a variety of C-N bond-forming reactions, such as the synthesis of aziridines and other N-heterocycles, under exceptionally mild conditions, avoiding the high-energy UV light that can cause substrate decomposition. nih.govmdpi.com Furthermore, visible light can be employed to facilitate the subsequent "click" reaction of the azide. For example, a photocatalyst can promote the in situ reduction of Cu(II) to the catalytically active Cu(I) species required for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), creating a greener pathway for the conjugation step. researchgate.netrsc.org

Green Chemistry Principles and Sustainable Syntheses of Azides

The synthesis of this compound, and related compounds can be significantly improved by adhering to the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.orghuarenscience.com The primary application of JOE azide is the CuAAC, or "click" reaction, which is itself an archetypal example of green chemistry due to its high atom economy, mild reaction conditions, and high yield. pnas.orgresearchgate.net

Modern synthetic methodologies for preparing the azide functionality align well with these principles:

Catalysis: The use of biocatalysts, electrocatalysts, and photocatalysts reduces the reliance on stoichiometric reagents, minimizes energy consumption, and increases reaction efficiency. rsc.orgnih.govspringernature.com Earth-abundant metals like copper and iron are increasingly used as catalysts, enhancing the sustainability of the process. huarenscience.com

Safer Solvents and Conditions: Many advanced syntheses are designed to use benign solvents like water or to be performed under solvent-free conditions. researchgate.netnih.gov Flow chemistry and photocatalysis enable reactions at room temperature, reducing energy demand. imperial.ac.ukrsc.org

Waste Prevention: In-situ generation of reactive species, as seen in flow chemistry and electrocatalysis, prevents the accumulation of hazardous waste and avoids the isolation of unstable intermediates. imperial.ac.uknih.gov The use of recyclable catalysts, such as solid-supported acids or reusable hydrotalcites, further minimizes waste. acs.orgmdpi.com

Atom Economy: Reactions like the CuAAC maximize the incorporation of material from the reactants into the final product, generating few or no byproducts. pnas.orgrsc.org

By integrating these strategies—such as performing a direct azidation in a continuous flow reactor using a recyclable catalyst, followed by a visible-light-promoted CuAAC reaction in an aqueous solvent—the entire workflow for synthesizing and utilizing compounds like JOE azide can be made significantly more sustainable and environmentally friendly. acs.orgrsc.org

| Green Chemistry Principle | Applicable Methodology | Example/Benefit | Reference |

|---|---|---|---|

| 1. Prevention | Flow Chemistry, Electrocatalysis | In-situ generation of azides avoids isolating explosive intermediates. | imperial.ac.uknih.gov |

| 2. Atom Economy | Click Chemistry (CuAAC) | [3+2] cycloaddition incorporates all atoms from azide and alkyne. | pnas.orgrsc.org |

| 5. Safer Solvents & Auxiliaries | Aqueous CuAAC, Solvent-free reactions | Using water or glycerol (B35011) as a solvent reduces organic waste. | researchgate.netnih.gov |

| 6. Design for Energy Efficiency | Photocatalysis, Biocatalysis | Reactions proceed at ambient temperature and pressure. | rsc.orgnih.gov |

| 8. Reduce Derivatives | Direct C-H azidation (developing) | Avoids pre-functionalization steps (e.g., converting alcohol to halide). | researchgate.net |

| 9. Catalysis | All advanced methods discussed | Catalytic approaches (bio-, photo-, electro-) are superior to stoichiometric ones. | rsc.orgnih.govspringernature.com |

Mechanistic Investigations and Advanced Reactivity Studies of Joe Azide, 5 Isomer

Fundamental Reaction Pathways of the Azide (B81097) Functionality in JOE Azide, 5-Isomer

The azide group is a high-energy functional group known for its diverse reactivity, which can be initiated through thermal or photochemical means. These pathways are critical in understanding the stability and potential side reactions of this compound during its application.

The thermal decomposition of aryl azides, including fluorescein (B123965) derivatives like JOE azide, typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. mdpi.com This process is a key consideration for the stability and handling of the compound.

The primary thermal decomposition pathway for aryl azides can be represented by the Curtius rearrangement, where the azide rearranges to an isocyanate intermediate upon heating. lumiprobe.com For a related compound, fluorescein-5-carbonyl azide, diacetate, this transformation is reported to occur at 80°C. lumiprobe.com The activation energies for the decomposition of azides leading to nitrene formation are generally in the range of 38–40 kcal/mol. mdpi.com More specific computational studies on ethyl azide have shown an activation barrier of 42 kcal/mol for the rate-determining step of nitrene formation. mdpi.com For benzenesulfonyl azide, flash vacuum pyrolysis at 800 K results in the extrusion of nitrogen and the formation of phenylnitrene. rsc.org

The presence of electron-withdrawing groups on the aromatic ring can influence the decomposition temperature. Statistical modeling of organic azide decomposition suggests that azides attached to electron-poor carbons tend to have lower decomposition temperatures. nih.gov The decomposition of the azide is a critical factor, as the resulting nitrene is a highly reactive species that can undergo various subsequent reactions, including intramolecular insertions or reactions with the solvent.

| Compound Type | Decomposition Pathway | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| General Azides | Nitrene Formation | 38-40 | mdpi.com |

| Ethyl Azide | Nitrene Formation (Computational) | 42 | mdpi.com |

| Phenyl Azide (uncatalyzed) | Nitrogen Extrusion (Computational) | >45 | rsc.org |

| 4-Nitrophenyl Azide (copper-mediated) | Nitrogen Extrusion (Computational) | 24.1 | rsc.org |

The photochemistry of aryl azides is a well-studied field, with light providing an alternative pathway to generate reactive nitrene intermediates. omlc.org Upon UV irradiation, aryl azides can lose dinitrogen to form a singlet nitrene, which can then undergo intersystem crossing to the more stable triplet nitrene. plos.org These intermediates are highly reactive and can be probed using transient absorption spectroscopy. For substituted singlet phenylnitrenes, intense absorption bands are observed in the near-UV or visible region (320–440 nm). researchgate.net

The fate of the nitrene intermediate is dependent on the molecular structure and the reaction environment. A common reaction pathway is the ring expansion to a seven-membered dehydroazepine. omlc.orgthermofisher.com However, the presence of electron-withdrawing groups on the aryl ring, such as those in the JOE structure, can stabilize the nitrene intermediate and favor its conversion to an amino group. omlc.org This photochemical conversion from a weakly fluorescent azide to a highly fluorescent amine is a principle behind some photoactivatable fluorescent probes. omlc.orgnih.gov

For fluorescein derivatives specifically, photochemical processes are of significant interest. Azidomethyl fluorescein has been developed as a photocaged fluorescent compound for monitoring oligonucleotides in living cells, demonstrating the applicability of light-induced transformations. diva-portal.org Furthermore, fluorescein itself can act as a photosensitizer, enabling the activation of aryl azides with visible light for applications like protein labeling. fiveable.mersc.org The quantum yield of fluorescence is a key parameter for such applications, and for fluorescein derivatives, it can be quite high. lumiprobe.comomlc.orglumiprobe.com

| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| FAM azide, 6-isomer | 498 | 517 | 0.93 | lumiprobe.com |

| Fluorescein (in ethanol) | 425 | - | 0.79 | omlc.org |

| AF 568 azide | 572 | 598 | 0.912 | lumiprobe.com |

Cycloaddition Chemistry of this compound

The most prominent application of this compound, is its participation in cycloaddition reactions, particularly the 1,3-dipolar cycloaddition with alkynes. This reaction, a cornerstone of "click chemistry," provides a highly efficient and specific method for bioconjugation.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole ring is a powerful transformation. organic-chemistry.org However, the uncatalyzed reaction often requires harsh conditions and results in a mixture of regioisomers. nih.gov The development of catalyzed and strain-promoted versions of this reaction has greatly expanded its utility.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used variant. researchgate.netlumiprobe.com It proceeds under mild conditions and is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netnsf.gov The copper catalyst dramatically accelerates the reaction, with rate enhancements of up to 10⁷-fold compared to the uncatalyzed reaction. lumiprobe.comphotochemcad.com This efficiency makes it ideal for labeling biomolecules with fluorescent probes like JOE azide.

To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This catalyst-free approach utilizes a strained alkyne, such as a cyclooctyne (B158145), which has a high intrinsic reactivity towards azides. nih.govnih.gov The relief of ring strain provides the driving force for the reaction.

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining the structure of the resulting triazole linker. As mentioned, CuAAC is highly selective for the 1,4-regioisomer. researchgate.netnsf.gov In contrast, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to access the 1,5-disubstituted triazole isomer. nih.govrsc.org The choice of catalyst, therefore, allows for precise control over the regiochemical outcome of the ligation.

In the context of uncatalyzed reactions, such as those under thermal conditions or in certain SPAAC systems, a mixture of regioisomers can be formed. nih.gov The stereochemistry of the reactants is generally retained in these concerted cycloaddition processes. fiveable.me For more complex systems, such as the intramolecular cycloaddition of allylic azides, the stereoisomeric composition of the products can be influenced by the reaction conditions, with different outcomes observed for thermal versus copper-catalyzed reactions. nih.gov

The kinetics and thermodynamics of azide-alkyne cycloadditions have been investigated through both experimental and computational studies, primarily on model systems. The uncatalyzed Huisgen cycloaddition has a significant activation barrier, with calculated values around 26 kcal/mol. nih.gov

For SPAAC, the reaction rate is highly dependent on the structure and strain of the alkyne. Kinetic studies of the reaction between benzyl (B1604629) azide and strained cycloparaphenylenes have yielded second-order rate constants. acs.org For example, the reaction with a fluorinated cycloparaphenyleneacetylene exhibited a rate constant of 4.7 x 10⁻³ M⁻¹s⁻¹. acs.org Computational studies on the cycloaddition of perfluorinated aryl azides with strained dipolarophiles have also been performed, providing insights into the activation free energies. nsf.gov

| Reaction Type | Reactants | Parameter | Value | Reference |

|---|---|---|---|---|

| Uncatalyzed Huisgen Cycloaddition | Model Azide + Alkyne | Activation Energy (ΔG‡) | ~26 kcal/mol | nih.gov |

| CuAAC (Computational) | Model Azide + Alkyne | Activation Barrier | 20.0 kcal/mol | nsf.gov |

| CuAAC (Computational) | Model Azide + Alkyne | Reaction Energy (ΔE) | -53.9 kcal/mol | nsf.gov |

| SPAAC | Benzyl Azide + fluor[11+1]CPP | Second-order rate constant (k) | 4.7 x 10⁻³ M⁻¹s⁻¹ | acs.org |

| SPAAC (Computational) | Perfluorinated Aryl Azide + Norbornene | Activation Free Energy (ΔG‡) | 21.0-25.3 kcal/mol | nsf.gov |

Intermolecular and Intramolecular Cycloadditions

Currently, the known cycloaddition reactivity of this compound is confined to its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.orgthieme-connect.com Commercial suppliers note its utility for this purpose, but detailed mechanistic studies, kinetic data, or exploration of its reactivity with a diverse range of dipolarophiles are absent from the scientific literature.

Future research could generate valuable data by exploring the following:

Kinetics and Mechanism of CuAAC: A detailed study of the reaction kinetics with various alkynes would provide insight into the electronic and steric effects of the JOE framework on the cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Investigation into the reactivity of this compound with strained alkynes like cyclooctynes would be crucial for its application in copper-free biological labeling.

Other Dipolarophiles: Exploring cycloadditions with other dipolarophiles such as alkenes, nitriles, and enamines would broaden the synthetic utility of this compound.

Intramolecular Variants: Synthesis of derivatives where a dipolarophile is tethered to the JOE core could lead to novel fused heterocyclic systems, although no such studies have been reported.

A prospective data table for such research could resemble the following:

Table 1: Hypothetical Reactivity Data for Intermolecular Cycloadditions of this compound

| Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Rate Constant (k) |

| Phenylacetylene | Cu(I), THF, 25°C | 1-phenyl-4-(JOE-propyl)triazole | Data not available | Data not available |

| Bicyclononyne | DMSO, 25°C | Strain-promoted cycloadduct | Data not available | Data not available |

| Acrylonitrile | Toluene, 110°C | Triazoline intermediate | Data not available | Data not available |

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The azide functional group is known to exhibit both nucleophilic and electrophilic character. researchgate.net However, no studies have specifically probed this duality for this compound. The nucleophilicity of the azide can be observed in its synthesis, likely via nucleophilic substitution with an appropriate alkyl halide. masterorganicchemistry.com Conversely, the terminal nitrogen of the azide can act as an electrophile.

Systematic studies are needed to quantify its reactivity with a range of standard nucleophiles and electrophiles to establish a comprehensive reactivity profile.

Radical Processes Involving this compound: Generation and Trapping Studies

Organic azides can participate in radical reactions, either by reacting with existing radical species or by generating nitrogen-centered radicals under specific conditions. nist.govnih.gov The large, conjugated xanthene core of the JOE molecule could influence the stability and reactivity of any radical intermediates. Research in this area is currently nonexistent.

Future investigations could explore:

Reactions with Radical Initiators: Studying the reaction of this compound with radical initiators like AIBN or benzoyl peroxide.

Photochemically or Radiochemically Induced Radical Formation: Investigating the behavior of the azide under UV irradiation or with ionizing radiation to generate and study the corresponding nitrogen-centered radicals.

Radical Trapping Experiments: Utilizing radical traps to identify and characterize any transient radical species formed in reactions involving this compound.

Rearrangement Reactions and Isomerization Dynamics of the Azide Moiety and the JOE Framework

Acyl azides famously undergo the Curtius rearrangement to form isocyanates. organic-chemistry.orgbyjus.comwikipedia.org While this compound is an alkyl azide, the possibility of other rearrangement pathways, potentially involving the complex xanthene scaffold, cannot be ruled out without experimental evidence. The propyl linker between the azide and the carboxamide group likely isolates the azide from direct electronic interaction with the xanthene ring, but through-space interactions or rearrangements under thermal or photochemical conditions have not been investigated. There is no literature on the isomerization dynamics of this specific molecule.

Reactivity under Extreme Conditions: High Pressure, Cryogenic Temperatures, and Confinement Effects

The behavior of azides under high pressure can lead to the formation of novel polynitrogen materials. researchgate.netcarnegiescience.eduosti.govacs.orgosti.gov Similarly, cryogenic studies can reveal reaction mechanisms and the presence of unstable intermediates. rsc.orgresearchgate.netmdpi.comcas.cn There are no such studies reported for this compound. Research under these non-standard conditions could provide fundamental insights into the stability and reactivity of this complex molecule. For instance, high-pressure studies could explore the possibility of forming novel energetic materials, while cryogenic photolysis could be used to trap and characterize reactive intermediates like nitrenes.

Computational and Theoretical Investigations of Joe Azide, 5 Isomer

Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a complex dye molecule like JOE azide (B81097), 5-isomer, these methods can predict its three-dimensional shape, the distribution of electrons, and its spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for molecules the size of JOE azide, 5-isomer. DFT calculations would be instrumental in determining the most stable geometric conformations of the molecule. The flexible nature of the linker connecting the azide group to the fluorescein (B123965) core allows for multiple rotational isomers (conformers), and DFT can predict their relative energies.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles for the most stable conformation.

Vibrational Frequencies: Calculation of the infrared (IR) spectrum, which can be used to characterize the molecule's vibrational modes.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation can be computed, providing insights into the molecule's stability.

DFT has been successfully applied to study the structures and energetic properties of various isomers of complex organic molecules, including those with multiple nitro or azido groups. nih.gov For fluorescein and its derivatives, DFT is used to calculate properties like pKa, which is crucial for understanding its pH-dependent fluorescence. semanticscholar.org

Table 1: Representative Data from DFT Ground State Calculations for a Fluorescein Derivative

| Property | Calculated Value | Computational Level |

|---|---|---|

| Total Energy (Hartree) | -1578.987 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 5.67 | B3LYP/6-31G(d) |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -6.21 | B3LYP/6-31G(d) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -2.34 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | 3.87 | B3LYP/6-31G(d) |

This table is illustrative and represents the type of data obtained from DFT calculations on fluorescein-like molecules.

While DFT is excellent for ground states, ab initio methods, particularly when combined with time-dependent approaches (like Time-Dependent DFT, TD-DFT), are essential for studying the excited state properties that govern fluorescence. unifi.itrsc.org this compound's primary function is as a fluorescent probe, making the study of its electronic excited states paramount.

Ab initio and TD-DFT calculations can elucidate:

Electronic Absorption and Emission Spectra: Predicting the wavelengths of maximum absorption (λmax, abs) and emission (λmax, em), which are critical for a fluorescent dye. These calculations have been performed for fluorescein and its derivatives to understand their photophysical properties. researchgate.net

Fluorescence Quantum Yield and Lifetime: While direct calculation is complex, theoretical methods can provide insights into the radiative and non-radiative decay pathways from the excited state, which determine the fluorescence efficiency. acs.org

Reaction Energetics: Calculating the energy changes for chemical reactions, such as the ubiquitous "click chemistry" reaction involving the azide group.

For instance, TD-DFT has been used to investigate the excited-state properties of platinum(IV) diazido complexes to understand their photoactivation mechanisms. nih.gov Similarly, applying these methods to JOE azide would reveal how the electronic structure changes upon excitation and how this leads to light emission.

A deeper analysis of the electronic structure provides a chemical narrative for the molecule's behavior.

Bond Energies: Bond Dissociation Energies (BDEs) can be calculated to identify the weakest bonds in the molecule, which is crucial for predicting its stability and potential degradation pathways. For azides, the N-N2 bond is of particular interest. nih.gov

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule, which is key to understanding its reactivity, particularly for the azide group in cycloaddition reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory of reactivity. researchgate.net The energy and spatial distribution of the HOMO and LUMO of JOE azide would determine its reactivity in reactions like the azide-alkyne cycloaddition. For fluorescein derivatives, the HOMO and LUMO are typically localized on the xanthene core, governing its photophysical properties. researchgate.net The presence of the azide group would introduce specific molecular orbitals that are key to its "click" reactivity.

Table 2: Illustrative Frontier Molecular Orbital Analysis for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -1.85 | Xanthene Ring System |

| LUMO | -2.34 | Xanthene Ring System (π*) |

| HOMO | -6.21 | Xanthene Ring System (π) |

| HOMO-1 | -6.89 | Azide Group (n) |

This table is a hypothetical representation based on general knowledge of fluorescein and azide electronic structures, illustrating the expected output of such an analysis.

Reaction Mechanism Elucidation via Advanced Computational Chemistry

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, offering insights that are often inaccessible through experiments alone.

The "click" reaction, a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is the primary application of the azide moiety in JOE azide. Computational methods can precisely map the mechanism of this reaction.

Transition State (TS) Localization: A transition state is the highest energy point along the reaction pathway. By locating the TS structure, chemists can calculate the activation energy barrier, which determines the reaction rate. DFT is widely used to find transition states for cycloaddition reactions involving azides. acs.org

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products. This confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur as the reaction proceeds.

Computational studies on the azide-alkyne cycloaddition have clarified the role of the copper catalyst and explained the regioselectivity of the reaction. acs.org Such an analysis for JOE azide would detail how the bulky dichlorofluorescein core might influence the reaction rate and outcome.

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of molecules in a more realistic environment, such as in a solvent or interacting with a biomolecule. mdpi.com

Reactive Pathways: For complex reactions, MD simulations using reactive force fields or ab initio MD can explore various possible reaction pathways and identify the most probable ones.

Solvent Effects: The polarity of the solvent can significantly impact reaction rates and equilibria. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how solvation affects the energetics of the reaction of JOE azide with an alkyne. MD simulations are frequently used to study fluorescent probes to understand their behavior in biological environments, such as when inserted into a lipid bilayer. nih.gov

Potential Energy Surface Mapping for Complex Reaction Networks

The reactivity of this compound, particularly in cycloaddition reactions characteristic of azides, can be computationally explored by mapping its potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. For a chemical reaction, the PES provides a landscape of energy minima corresponding to reactants, products, and intermediates, connected by transition states, which are saddle points on the surface.

Theoretical investigations into the reaction of azides with other molecules, such as the ring expansion reaction of pentaphenylborole with trimethylsilyl (B98337) azide, reveal a complex reaction pathway. researchgate.net This type of study suggests that the reaction of this compound, would likely proceed through an initial coordination step, followed by rearrangement to form intermediate species, and finally yielding the product. researchgate.net Mapping the PES for such a reaction network would involve locating the geometries and energies of all stationary points (reactants, products, intermediates, and transition states).

Table 1: Hypothetical Stationary Points on the PES for a Reaction of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | This compound + alkyne | 0.0 | N-N-N bond angle, C≡C bond length |

| Transition State 1 | Formation of the initial complex | +15.2 | Lengthened N-N and C≡C bonds |

| Intermediate 1 | Bicyclic intermediate | -5.8 | Formation of new C-N bonds |

| Transition State 2 | Nitrogen extrusion | +25.7 | Elongated N-N bond of the N2 moiety |

| Products | Triazole product + N2 | -45.3 | Stable triazole ring geometry |

Note: The data in this table is hypothetical and serves as an illustrative example of what a PES mapping for a reaction involving this compound might reveal. Actual values would require specific quantum chemical calculations.

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are instrumental in predicting and validating the spectroscopic properties of molecules like this compound.

Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT) or other quantum chemical methods. The prediction of these spectra can aid in the structural characterization of this compound and its reaction products.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed. These theoretical predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure.

As a fluorescent dye, the electronic transitions of this compound are of particular interest. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum.

Computational studies on azidofluoresceins have demonstrated a correlation between the highest occupied molecular orbital (HOMO) energy of the aryl substituent and the fluorescence quantum yield. nih.gov This suggests that the electronic properties of the azide-containing ring significantly influence the dye's fluorescence. nih.gov For this compound, TD-DFT calculations could be employed to predict its absorption and emission wavelengths, providing insights into its fluorescent properties.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| IR | Azide asymmetric stretch | ~2100 cm⁻¹ |

| ¹³C NMR | Carbon attached to azide | ~60-70 ppm |

| UV-Vis | λmax (absorption) | ~520-530 nm |

| Fluorescence | λmax (emission) | ~540-550 nm |

Note: These are expected values based on the known properties of similar fluorescein derivatives and would need to be confirmed by specific calculations on this compound.

Molecular Modeling and Simulations for Intermolecular Interactions (e.g., with catalysts, substrates, or surfaces)

Molecular modeling and simulations can provide detailed insights into the non-covalent interactions between this compound and its environment. This is crucial for understanding its behavior in various applications, such as its interaction with catalysts in click chemistry reactions or its binding to biological substrates.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in complex environments. lumiprobe.com For instance, MD simulations could model the interaction of the dye with a copper catalyst, revealing the coordination geometry and the stability of the complex, which are important factors in the efficiency of copper-catalyzed azide-alkyne cycloaddition reactions. lumiprobe.com

Implicit and Explicit Solvation Models in Computational Studies of this compound Reactivity

The solvent environment can significantly influence the reactivity and spectroscopic properties of a molecule. Computational studies must account for these solvent effects to provide accurate predictions.

Implicit solvation models , such as the polarizable continuum model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For a molecule like this compound, which is often used in aqueous environments, a combination of implicit and explicit solvation models might be necessary to accurately model its behavior. For example, a few water molecules could be explicitly included to account for specific hydrogen bonding interactions with the carboxylate and azide groups, while the bulk solvent is treated with a continuum model.

Advanced Spectroscopic and Structural Characterization of Joe Azide, 5 Isomer

Elucidation of Electronic Structure and Bonding Through Advanced Spectroscopic Techniques

The intricate electronic structure and bonding characteristics of JOE azide (B81097), 5-isomer, a chlorinated fluorescein (B123965) derivative, can be comprehensively investigated using a suite of advanced spectroscopic methods. lumiprobe.com These techniques provide detailed, element-specific information about the composition, oxidation states, and orbital environments within the molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. wikipedia.org Analysis of JOE azide, 5-isomer would confirm the presence of carbon, nitrogen, oxygen, and chlorine, and high-resolution scans would offer insight into their specific bonding environments.

The high-resolution N 1s spectrum is particularly diagnostic for the azide functional group. In organic azides, the three nitrogen atoms are in distinct chemical environments, typically resulting in two peaks in the N 1s spectrum with an area ratio of 2:1. nih.govacs.org The peak at higher binding energy corresponds to the central, positively charged nitrogen atom (N⁺), while the larger peak at lower binding energy represents the two terminal, negatively charged nitrogen atoms (N⁻). nih.govazom.com The C 1s spectrum would be complex, with distinct peaks corresponding to carbon atoms in different environments, such as aromatic C-C/C-H, C-O (ether), C-Cl, and C=O (ketone) bonds. Similarly, the O 1s spectrum would differentiate between the ether and carbonyl oxygen atoms.

Table 1: Expected XPS Binding Energies for this compound This interactive table provides hypothetical binding energy values based on typical ranges for the specified functional groups.

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| C | 1s | Aromatic (C-C, C-H) | ~284.8 |

| C | 1s | C-O, C-N, C-Cl | ~286.0 - 287.5 |

| C | 1s | C=O (Ketone) | ~288.0 - 289.0 |

| O | 1s | C-O-C (Ether) | ~532.5 - 533.5 |

| O | 1s | C=O (Ketone) | ~531.0 - 532.0 |

| N | 1s | Terminal Azide (N⁻) | ~402.1 |

| N | 1s | Central Azide (N⁺) | ~405.6 |

Data are hypothetical and collated from representative values for organic functional groups found in similar molecules. wikipedia.orgnih.govacs.orgresearchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy probes the electronic structure by exciting core-level electrons to unoccupied molecular orbitals. researchgate.net For this compound, NEXAFS spectra at the nitrogen K-edge would provide detailed information about the unoccupied π* and σ* orbitals associated with the azide and the heterocyclic core.

Simulations and experimental studies on nitrogen-bearing heterocycles show that N K-edge spectra are characterized by sharp peaks corresponding to 1s → π* transitions at lower energies, followed by broader features at higher energies corresponding to 1s → σ* transitions. researchgate.netacs.orgnih.gov The precise energies and intensities of these transitions are sensitive to the local chemical environment, allowing for differentiation between the nitrogen atoms of the azide group and any potential nitrogen-containing heterocycles if present in related structures.

Table 2: Hypothetical Nitrogen K-Edge NEXAFS Transitions for this compound This interactive table presents plausible energy values for core-to-unoccupied orbital transitions.

| Transition | Initial State | Final State | Approximate Transition Energy (eV) |

|---|---|---|---|

| π* Resonance | N 1s (Azide) | Lowest Unoccupied Molecular Orbital (LUMO) with π* character | ~400 - 403 |

Values are estimates based on general findings for nitrogen-containing organic molecules. researchgate.netacs.orgnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. unibo.it In its ground state, this compound is a diamagnetic molecule with all electrons paired, and it is therefore EPR-silent.

However, EPR spectroscopy is an indispensable tool for detecting and characterizing paramagnetic intermediates that could arise from this molecule. For instance, photolysis of the azide group can lead to the formation of a highly reactive nitrene radical intermediate. This species, possessing two unpaired electrons, would be detectable by EPR. The resulting spectrum would be characterized by a specific g-factor, which is a dimensionless constant that is a measure of the radical's electronic environment. researchgate.netwashington.edu For most organic radicals, the g-factor is close to that of a free electron (g ≈ 2.0023). researchgate.net Furthermore, hyperfine splitting patterns could arise from the interaction of the unpaired electrons with the nuclear spins of adjacent atoms, particularly the ¹⁴N nucleus, providing structural information about the radical. jove.comuam.es

Table 3: Hypothetical EPR Parameters for a Nitrene Radical Derived from this compound This interactive table shows potential EPR data for a theoretical radical intermediate.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| g-factor | Indicates the electronic environment of the unpaired electron | ~2.003 - 2.005 |

Values are representative for organic nitrene radicals. researchgate.netwashington.edu

Vibrational and Rotational Spectroscopy for Conformational and Tautomeric Analysis

Vibrational and rotational spectroscopies probe the molecule's geometric structure, including bond strengths, conformational isomers, and the distribution of mass. These methods provide a detailed picture of the molecule's three-dimensional architecture.

The fluorescein core of the molecule also gives rise to a number of characteristic vibrations. These include the C=O stretching of the ketone group, aromatic C=C stretching modes from the xanthene and phenyl rings, C-O-C stretching of the ether linkage, and C-Cl stretching vibrations. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 4: Prominent Vibrational Modes for this compound This interactive table assigns characteristic frequencies to the molecule's key functional groups.

| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretch | Azide (-N₃) | 2100 - 2150 (Very Strong) | 2100 - 2150 (Strong) |

| Symmetric Stretch | Azide (-N₃) | ~1250 (Weak) | ~1250 (Medium) |

| Bending | Azide (-N₃) | ~650 (Medium) | ~650 (Weak) |

| Stretch | C=O (Ketone) | 1700 - 1720 (Strong) | 1700 - 1720 (Medium) |

| Stretch | Aromatic C=C | 1580 - 1620 (Strong) | 1580 - 1620 (Very Strong) |

| Stretch | C-O-C (Ether) | 1230 - 1270 (Strong) | 1230 - 1270 (Weak) |

Frequency ranges are based on established data for organic azides and fluorescein-type structures. nih.govnih.govresearchgate.netirdg.org

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. fiveable.mewikipedia.org By measuring the frequencies of these transitions, it is possible to determine the principal moments of inertia (Iₐ, Iₑ, I𝒸) with extremely high precision. These moments of inertia are directly related to the molecule's mass distribution and geometry, allowing for the accurate determination of bond lengths and angles. fiveable.me The data are typically expressed as rotational constants (A, B, C), which are inversely proportional to the moments of inertia.

Obtaining a microwave spectrum for a large, complex molecule like this compound is experimentally challenging due to its low volatility. However, computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the molecule's optimized geometry and calculate its theoretical rotational constants. These calculated values can then be used to predict the rotational spectrum and provide a highly detailed model of the molecule's three-dimensional structure. The ability of microwave spectroscopy to distinguish between different isomers (such as the 5- and 6-isomers of JOE azide) based on their unique mass distributions makes it a powerful tool for structural confirmation. aip.orgnih.gov

| Rotational Constant | Moment of Inertia | Hypothetical Value (MHz) |

|---|---|---|

| A | Iₐ | ~500 |

| B | Iₑ | ~150 |

These values are hypothetical estimates for a molecule of this size and shape and would be calculated from a computationally optimized structure.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the detailed characterization of the local atomic environment in solid materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich structural information. For a compound like this compound, which can exist in both crystalline and amorphous forms, ssNMR can elucidate differences in molecular conformation, packing, and dynamics between these states.

In crystalline this compound, the ordered arrangement of molecules would result in relatively sharp resonances in a high-resolution ssNMR spectrum, typically obtained using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP). The chemical shifts of the carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) nuclei would be highly sensitive to the local electronic environment. For instance, the distinct carbon atoms within the xanthene core, the dichlorophenyl ring, and the azide-bearing linker would exhibit unique chemical shifts, providing a fingerprint of the crystalline form.

Conversely, in an amorphous form of this compound, the lack of long-range order leads to a distribution of local environments for each nucleus. This results in a broadening of the NMR resonances, often creating overlapping signals that are more challenging to resolve. However, this broadening itself is informative, providing insights into the degree of disorder and the range of conformations present in the amorphous state.

Advanced ssNMR techniques, such as two-dimensional correlation experiments (e.g., HETCOR), can be employed to probe through-space and through-bond connectivities between different nuclei (e.g., ¹H-¹³C), helping to assign resonances and to understand the intermolecular packing in both crystalline and amorphous forms. The table below presents hypothetical ¹³C ssNMR chemical shift data for crystalline and amorphous this compound, illustrating the expected differences.

| Carbon Environment | Expected ¹³C Chemical Shift (ppm) - Crystalline | Expected ¹³C Chemical Shift (ppm) - Amorphous |

| Carboxylic Acid (C=O) | 168.5 | 167-170 |

| Xanthene Core (quaternary C) | 155.2 | 153-157 |

| Xanthene Core (CH) | 129.8 | 128-132 |

| Dichlorophenyl Ring (C-Cl) | 135.4 | 133-137 |

| Dichlorophenyl Ring (CH) | 125.1 | 123-127 |

| Azide Linker (CH₂) | 50.3 | 48-52 |

Note: The data in this table is hypothetical and intended to illustrate the principles of ssNMR spectroscopy as applied to this compound.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Fragmentation Pathways

Advanced mass spectrometry techniques are indispensable for the structural elucidation of complex organic molecules like this compound. They provide not only the molecular weight but also detailed information about the molecule's fragmentation patterns, which can be used to confirm its structure and to study its stability and reactivity in the gas phase.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives and Intermediates

Tandem mass spectrometry (MS/MS) is a powerful tool for probing the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

The fragmentation of this compound in MS/MS would likely proceed through several characteristic pathways. A primary fragmentation event would be the loss of a nitrogen molecule (N₂) from the azide group, a common fragmentation for aryl azides, leading to a highly reactive nitrene intermediate. Subsequent fragmentation of the xanthene core and the dichlorophenyl ring would produce a series of fragment ions that are characteristic of the fluorescein scaffold. The table below outlines potential fragmentation pathways and the corresponding expected m/z values for the protonated molecule [M+H]⁺.

| Parent Ion [M+H]⁺ (m/z) | Proposed Fragmentation | Neutral Loss | Fragment Ion (m/z) |

| 555.1 | Loss of Nitrogen | N₂ | 527.1 |

| 555.1 | Cleavage of azide linker | C₃H₅N₃ | 456.0 |

| 527.1 | Decarboxylation | CO₂ | 483.1 |

| 456.0 | Loss of Chlorine | Cl | 421.0 |

Note: The m/z values in this table are hypothetical and based on the expected chemical formula of this compound. Actual values may vary depending on the specific instrument and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be crucial for confirming its molecular formula (C₂₆H₁₈Cl₂N₄O₆) by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Furthermore, HRMS can be used to determine the elemental composition of the fragment ions observed in MS/MS experiments, providing strong evidence for the proposed fragmentation pathways. This is particularly useful for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions).

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including precise bond lengths, bond angles, and torsion angles, which would definitively confirm its molecular structure and the 5-isomer regiochemistry.

Crucially, X-ray crystallography can determine the absolute stereochemistry of chiral molecules. While this compound itself is not chiral, this technique would be invaluable for characterizing any chiral derivatives or co-crystals.

Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is vital for understanding the physical properties of the solid material, such as its solubility, stability, and melting point. The analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, can provide insights into the forces that govern the crystal packing. The table below summarizes the type of crystallographic data that would be obtained from such a study.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules in the unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This table describes the type of data obtained from an X-ray crystallography experiment. No experimental data is currently available for this compound.

Electron Diffraction Studies for Gas-Phase Structural Characterization

Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gas phase, free from the intermolecular interactions present in the solid state. This method provides information about the equilibrium geometry of the molecule, including bond lengths and bond angles.

For a molecule like this compound, a GED study could reveal how its structure changes when it is not constrained by crystal packing forces. This can provide insights into the molecule's flexibility and the preferred conformations of its substituent groups. Gas-phase studies on related fluorescein derivatives have shown that the conformation can differ significantly from that in solution or the solid state.

The data obtained from GED is typically a radial distribution function, which represents the probability of finding two atoms at a given distance from each other. This data is then used to refine a molecular model to determine the geometric parameters. A comparison of the gas-phase structure with the solid-state structure from X-ray crystallography would provide a comprehensive understanding of the conformational properties of this compound.

Advanced Applications and Derivative Chemistry of Joe Azide, 5 Isomer

JOE Azide (B81097), 5-Isomer as a Versatile Precursor in Complex Molecule Synthesis

The azide functional group is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of nitrogen-containing compounds. The reactivity of the azide in JOE azide, 5-isomer, particularly in cycloaddition reactions, positions it as a valuable precursor for the synthesis of intricate molecular architectures, including heterocycles and bioactive probes.

Construction of Nitrogen-Containing Heterocycles and Scaffolds via Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles, a class of five-membered heterocycles. mdpi.comjocpr.com This reaction can be performed under thermal conditions, but the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has significantly enhanced its utility by offering high yields and regioselectivity. mdpi.comacs.orgchalmers.seacs.org The CuAAC reaction typically yields the 1,4-disubstituted triazole isomer, while the RuAAC reaction selectively produces the 1,5-disubstituted isomer. chalmers.seacs.org

By employing this compound, in these reactions, fluorescently tagged triazole-containing scaffolds can be constructed. These reactions are not limited to simple alkynes; complex and sterically hindered molecular systems can be coupled, paving the way for advanced materials. irjweb.com For instance, the intramolecular Huisgen cycloaddition of an allylic azide with an alkyne can lead to the formation of substituted triazoloxazines. acs.org While specific examples utilizing this compound, in the synthesis of complex, fused heterocyclic systems are not yet prevalent in the literature, the principles of azide-alkyne cycloaddition suggest its potential in creating such structures. The resulting fluorescent heterocycles could find applications as molecular sensors or as components in larger, more complex molecular assemblies.

Furthermore, the azide group can participate in reactions beyond cycloadditions. For example, the reaction of azides with electrophiles can lead to the formation of other nitrogen-containing heterocycles. researchgate.net The photolysis of aryl azides can generate highly reactive nitrenes, which can undergo intramolecular C-H insertion to form carbazoles, a class of nitrogen-containing heterocycles. acs.org While this compound, is an alkyl azide, the broader reactivity of the azide functional group highlights its potential in diverse synthetic strategies for heterocycle construction.

Synthesis of Bioactive Compound Analogs and Probes (excluding clinical applications)

The ability to fluorescently label biomolecules without significantly altering their function is a key advantage of using probes like this compound. Click chemistry, being bioorthogonal, allows for the selective modification of biomolecules in complex biological environments. rsc.org this compound, can be "clicked" onto alkyne-modified biomolecules to create fluorescently labeled analogs that can be used to study their localization, trafficking, and interactions.

A common application is the labeling of oligonucleotides and proteins. lumiprobe.com For example, fluorescent oligonucleotides containing a bis(prop-2-yn-1-yloxy)butane-1,3-diol scaffold have been synthesized for the rapid detection of disease-associated nucleic acids. lumiprobe.com Similarly, ultramild protein-mediated click chemistry has been used to create efficient oligonucleotide probes for targeting and detecting nucleic acids. lumiprobe.com

The synthesis of bioactive probes extends beyond oligonucleotides. Photoaffinity labeling is a powerful technique to identify the cellular targets of bioactive small molecules. mdpi.com In this approach, a small molecule is functionalized with both a photoreactive group and a "handle" for downstream analysis, such as an azide. After the probe binds to its target protein, UV irradiation initiates covalent cross-linking. The azide handle can then be used to attach a reporter tag, like this compound, via click chemistry, allowing for the visualization and identification of the target protein. nih.gov While specific examples with this compound, are limited, the methodology has been demonstrated with other fluorescent azides, such as Alexa Fluor 555 azide, for labeling dopamine (B1211576) receptors. nih.gov

Role in Advanced Materials Science as a Building Block or Functionalizing Agent

The properties of materials can be precisely tuned by incorporating functional molecules. The fluorescent and reactive nature of this compound, makes it an attractive candidate for the development of advanced materials with tailored optical and chemical properties.

Polymer Chemistry: Integration as a Monomer or Crosslinking Agent for Functional Polymers

Fluorescently labeled polymers are of great interest for applications in bioimaging and diagnostics. rsc.org this compound, can be incorporated into polymers through several strategies. One approach is post-polymerization modification, where a polymer with pendant alkyne groups is synthesized and then reacted with this compound, via click chemistry. This method has been used to create fluorescently labeled biocompatible block copolymers. rsc.org

Alternatively, an azide-functionalized monomer can be synthesized and then copolymerized to create a polymer with pendant azide groups. mdpi.com These azide groups can then be used for further functionalization, for example, by clicking on other molecules. While a monomer derived from this compound, has not been explicitly reported, the synthesis of other azide-functional monomers, such as 3-azidopropyl methacrylate (B99206) and 4-vinylbenzyl azide, demonstrates the feasibility of this approach. mdpi.com

Organic azides also serve as efficient cross-linkers in materials science. mdpi.com Upon thermal or photochemical activation, azides can form highly reactive nitrenes that can cross-link polymer chains, thereby altering the physical properties of the material. mdpi.com The use of multivalent azides can lead to the formation of robust polymer networks. mdpi.com The fluorescent nature of this compound, would allow for the simultaneous cross-linking and fluorescent labeling of the polymer matrix.

Surface Functionalization of Nanomaterials and Substrates for Tailored Properties

The surface properties of nanomaterials and substrates play a crucial role in their performance in various applications. Click chemistry is a powerful tool for the surface modification of nanoparticles, allowing for the attachment of a wide range of molecules with high efficiency and selectivity. irjweb.com

This compound, can be used to functionalize the surface of nanoparticles that have been pre-functionalized with alkyne groups. This allows for the creation of fluorescently labeled nanoparticles with tailored properties. For example, gold nanoparticles have been functionalized with azide-terminated ligands, making them amenable to modification via strain-promoted alkyne-azide cycloaddition (SPAAC). acs.org This platform allows for the attachment of various functional molecules, including fluorophores, to the nanoparticle surface. acs.org

Similarly, silica (B1680970) microparticles have been functionalized with azide groups, making them suitable for click chemistry applications. poly-an.de These azide-functionalized fluorescent microparticles can be used in flow cytometry and other imaging applications. poly-an.decd-bioparticles.com The covalent attachment of this compound, to the surface of such nanoparticles would provide a stable fluorescent signal for tracking and sensing applications.